molecular formula C32H42F3N5O6 B1683553 Vicriviroc maleate CAS No. 599179-03-0

Vicriviroc maleate

カタログ番号 B1683553
CAS番号: 599179-03-0
分子量: 649.7 g/mol
InChIキー: GXINKQQWHLIBJA-UCIBKFKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vicriviroc Maleate is a maleate salt form of Vicriviroc, a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus . It is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells .


Molecular Structure Analysis

The molecular formula of Vicriviroc maleate is C32H42F3N5O6 . The IUPAC name is (Z)-but-2-enedioic acid; (4,6-dimethylpyrimidin-5-yl)- [4- [ (3 S )-4- [ (1 R )-2-methoxy-1- [4- (trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone .


Physical And Chemical Properties Analysis

Vicriviroc maleate has a molecular weight of 649.7 g/mol . It is a solid compound . The solubility of Vicriviroc maleate is 50 mg/mL in DMSO (ultrasonic) and 25 mg/mL in water (needs ultrasonic and warming) .

科学的研究の応用

Efficacy and Safety in HIV-1 Treatment

Vicriviroc, a CCR5 inhibitor, has demonstrated potent antiretroviral activity in HIV-1-infected, treatment-experienced patients. A phase 2 study highlighted its ability to achieve significant virologic suppression over 24 weeks, showcasing its potential as a valuable addition to antiretroviral therapy regimens for individuals experiencing virologic failure (Gulick et al., 2007). Another study on treatment-experienced subjects with CCR5-using HIV-1 showed that vicriviroc seems safe and can sustain virologic suppression through 3 years of follow-up, indicating its long-term efficacy and safety profile (Wilkin et al., 2010).

Pharmacokinetics and Liver Enzyme Interactions

Research identifying human liver cytochrome P450 enzymes involved in the biotransformation of vicriviroc has provided valuable insights into its metabolism. The study revealed that CYP3A4 plays a primary role in metabolizing vicriviroc, with minor contributions from CYP2C9 and CYP3A5, highlighting the importance of considering potential drug-drug interactions in clinical settings (Ghosal et al., 2007).

Resistance Mechanisms

Investigations into the molecular basis of phenotypically resistant virus development in subjects treated with vicriviroc have shed light on the complexity of resistance mechanisms. Studies have not identified a consistent pattern of mutations associated with reduced susceptibility to vicriviroc, suggesting that resistance involves multiple sequence changes in gp160, particularly within the variable loops (McNicholas et al., 2010).

Pharmacokinetic/Pharmacodynamic Relationships

Exploring the relationship between vicriviroc's antiretroviral effect and plasma concentrations has highlighted the importance of achieving certain plasma concentration thresholds to maximize its antiretroviral activity, providing a basis for optimizing dosing strategies to enhance efficacy in treatment-experienced HIV-infected subjects (Crawford et al., 2010).

Comparison with Other CCR5 Antagonists

A comprehensive review comparing CCR5 antagonists, including vicriviroc, outlines the clinical efficacy, side effects, pharmacokinetics, and interactions of these agents. Vicriviroc, alongside others like maraviroc, has shown promise in providing effective antiretroviral therapy with a favorable safety profile, despite concerns about potential long-term effects such as hepatotoxicity or malignancy. This comparison underscores the therapeutic potential of vicriviroc in the context of available CCR5 antagonists for treating HIV-1 infection (Emmelkamp Jm & R. Jk, 2007).

Safety And Hazards

Vicriviroc maleate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Vicriviroc maleate is currently in clinical trials for the management of HIV-1 . It has also been investigated for use in metastatic microsatellite stable colorectal cancer (CRC). The Phase II trial for CRC has completed and the results are awaited .

特性

IUPAC Name

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXINKQQWHLIBJA-UCIBKFKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42F3N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicriviroc maleate

CAS RN

599179-03-0
Record name Vicriviroc maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 599179-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VICRIVIROC MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vicriviroc maleate
Reactant of Route 2
Reactant of Route 2
Vicriviroc maleate
Reactant of Route 3
Reactant of Route 3
Vicriviroc maleate
Reactant of Route 4
Reactant of Route 4
Vicriviroc maleate
Reactant of Route 5
Reactant of Route 5
Vicriviroc maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Vicriviroc maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。